5-(Octadecylthiocarbamoylamino)fluorescein

Fluorescence lifetime Thiourea quenching Fluorescein emission decay

Membrane biophysics studies often suffer from probe internalization and intercellular transfer artifacts that distort plasma membrane diffusion measurements. F18 Fluorescein (5-(Octadecylthiocarbamoylamino)fluorescein, CAS 65603-18-1) solves these challenges through its unique thiourea-linked C18 architecture: • Exclusive surface labeling: no cytoplasmic internalization, enabling pure plasma membrane diffusion coefficients (e.g., (0.34±0.07)×10⁻⁸ cm²/s in fetal neurons). • Stable membrane retention: negligible intercellular exchange for ≥4 h at 37°C, ensuring accurate target-effector discrimination in cytotoxicity assays. • FRET-compatible donor: paired with octadecylrhodamine B (R18) for quantitative real-time membrane fusion monitoring. Supplied as ≥90% purity with room temperature storage; available for immediate global dispatch.

Molecular Formula C39H50N2O5S
Molecular Weight 658.9 g/mol
CAS No. 65603-18-1
Cat. No. B149448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Octadecylthiocarbamoylamino)fluorescein
CAS65603-18-1
Synonyms5-(octadecylthiocarbamoylamino)fluorescein
F 18 fluorescein
Molecular FormulaC39H50N2O5S
Molecular Weight658.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
InChIInChI=1S/C39H50N2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-40-38(47)41-28-18-21-32-31(25-28)37(44)46-39(32)33-22-19-29(42)26-35(33)45-36-27-30(43)20-23-34(36)39/h18-23,25-27,42-43H,2-17,24H2,1H3,(H2,40,41,47)
InChIKeyRFUZGLNSFGBBJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

F18: A Thiourea-Linked C18 Fluorescein Probe


5-(Octadecylthiocarbamoylamino)fluorescein, commonly designated F18, is a synthetic fluorescent lipid analog belonging to the fluorescein class of xanthene dyes [1]. The molecule consists of a fluorescein chromophore conjugated via a thiourea (–NH–C(=S)–NH–) linkage to a saturated 18-carbon octadecyl chain (molecular formula C₃₉H₅₀N₂O₅S, MW 658.89 g/mol, calculated LogP 10.70) . First synthesized by Keller, Person, and Snipes in 1977 through reaction of fluorescein isothiocyanate with octadecylamine, F18 was designed to stably insert into cellular phospholipid bilayers with the hydrocarbon chain anchored in the hydrophobic membrane interior and the fluorescein headgroup positioned near the phospholipid head-group region [2]. Since its introduction, F18 has been employed as a quantitative probe for measuring lateral lipid diffusion via fluorescence photobleaching recovery (FPR/FRAP), as a membrane tracer in flow cytometric cytotoxicity assays, and as a fluorescence resonance energy transfer (FRET) donor paired with octadecylrhodamine B (R18) for monitoring membrane fusion events [1][3][4].

F18: Why Generic Substitution Fails


F18 occupies a structurally and functionally distinct niche among fluorescein-based membrane probes that prevents direct substitution by seemingly similar analogs. Three interdependent molecular features jointly determine its experimental performance: (i) the thiourea linker (as opposed to the more common amide bond found in 5-N-(octadecanoyl)aminofluorescein, AF18) introduces an intramolecular fluorescence quenching mechanism that produces a characteristic dual-lifetime emission decay, a property absent in amide-linked fluorescein lipid probes [1]; (ii) the saturated C18 hydrocarbon chain length, while sharing the 18-carbon architecture with octadecylrhodamine B (R18), anchors F18 with a specific membrane insertion depth and orientation that shorter-chain analogs (C12, C16) fail to achieve, with C12 and C16 conjugates showing markedly reduced insertion efficiency into biological membranes [2]; and (iii) the combination of thiourea linkage and C18 chain yields a unique membrane-retention profile—F18 exhibits negligible intercellular exchange for ≥4 hours at 37°C and remains stably associated with the membrane of killed target cells, a property that distinguishes it from cytoplasmic esterase-dependent dyes such as carboxyfluorescein diacetate (CFDA/CFSE) that leak from compromised membranes [3]. These structure-dependent properties mean that substituting F18 with an amide-linked or shorter-chain analog would alter the fluorescence lifetime signature, membrane-partitioning behavior, and cellular retention kinetics, thereby invalidating quantitative comparisons with the established F18 literature base.

F18 Comparative Evidence


Thiourea Linker and Dual-Lifetime Fluorescence

The thiourea group (–NH–C(=S)–NH–) that covalently links the fluorescein chromophore to the octadecyl chain in F18 acts as an intramolecular fluorescence quencher, producing a complex, multi-exponential emission decay profile. In the structurally analogous compound fluorescein-5-thiocarbamoyl-N,N′-caproate (FITC-ACA), which bears the identical thiourea-fluorescein linkage, both the monoanion and dianion forms are significantly quenched relative to free fluorescein and exhibit emission decays described by two discrete lifetimes. The asymmetric distribution model yields a τ_L parameter reflecting a fully quenched state (0 ns) and a τ_U parameter for the unquenched state [1]. By contrast, amide-linked fluorescein conjugates such as 5-N-(octadecanoyl)aminofluorescein (AF18) lack this thiourea-mediated quenching pathway and exhibit simpler, single-exponential emission decays characteristic of unperturbed fluorescein [1]. This differential photophysical behavior provides a spectroscopic fingerprint that can be exploited for probe identification and in fluorescence lifetime imaging microscopy (FLIM) applications.

Fluorescence lifetime Thiourea quenching Fluorescein emission decay Time-resolved fluorescence

Membrane Retention Stability vs. ⁵¹Cr Assay

In a validated flow cytometric natural killer (NK) cell cytotoxicity assay, F18 demonstrated membrane retention properties essential for reliable target-cell discrimination. The probe exhibited negligible intercellular exchange between labeled and non-labeled cells over a period of at least 4 hours at 37°C, and—critically—remained stably associated with the plasma membrane of target cells even after cell death. This property enabled unambiguous separation between unlabeled effector and labeled target cell populations at high effector-to-target ratios (up to 75:1) after 4-hour co-incubation [1]. The F18-based flow cytometric assay showed good correlation with the established ⁵¹Cr release assay, the historical gold standard for cytotoxicity measurement, while avoiding the radioactivity, cost, and handling limitations of ⁵¹Cr [1]. In contrast, widely used cytoplasmic retention dyes such as carboxyfluorescein diacetate succinimidyl ester (CFSE/CFDA) are susceptible to leakage from dead or damaged cells due to compromised membrane integrity, introducing false-negative artifacts in cytotoxicity readouts.

Membrane retention Flow cytometry NK cell cytotoxicity Cell tracking Fluorochrome stability

Lateral Diffusion Measurements in Neurons

F18 has been used as the primary probe in fluorescence photobleaching recovery (FPR) studies to quantify membrane lipid lateral diffusion across multiple biological states, generating a well-characterized reference dataset. In C57BL mouse dorsal root ganglion (DRG) neurons, the lateral diffusion coefficient (D) of F18 decreased systematically during development: D = (0.34 ± 0.07) × 10⁻⁸ cm²/s in 18-day-old fetuses, declining to (0.22 ± 0.07) × 10⁻⁸ cm²/s in 3-day-old newborns, and further to (0.13 ± 0.05) × 10⁻⁸ cm²/s in 6-month-old adults [1]. In a separate pharmacological study on chick embryo DRG neurons, F18 reported dynamic membrane fluidity changes in response to exogenous fatty acids: the effective lateral diffusion coefficient of the membrane was 0.30 × 10⁻⁸ cm²/s in untreated control cells, increasing to 0.42 × 10⁻⁸ cm²/s (a ~40% increase) upon application of 2-decenoic acid, and to 0.35 × 10⁻⁸ cm²/s (a ~12% increase) with valeric acid treatment [2]. This quantitative dataset—spanning developmental ages from fetal to aged and pharmacological perturbations—establishes F18 as one of the most extensively calibrated lipid probes for membrane fluidity measurements, with a documented D range of 0.13–0.42 × 10⁻⁸ cm²/s in neuronal membranes.

Lateral diffusion Membrane fluidity Fluorescence photobleaching recovery FPR FRAP Neuronal membrane

FRET Pair with R18 for Membrane Fusion

F18 was explicitly designed and synthesized as the donor fluorophore in a Förster resonance energy transfer (FRET) pair with octadecylrhodamine B (R18). The emission spectrum of F18 overlaps with the absorption spectrum of R18, satisfying the spectral requirement for resonance energy transfer. When two cell populations—one labeled with F18 (donor) and the other with R18 (acceptor)—undergo virus-induced cell fusion, the intermixing of membrane lipids brings the two probes into close proximity, resulting in a measurable increase in acceptor (R18) fluorescence upon donor (F18) excitation. Keller et al. (1977) demonstrated that this fluorescence enhancement is specifically attributable to resonance energy transfer rather than photon emission and reabsorption, as confirmed by distance-dependence experiments [1]. This designed FRET pairing is structurally specific: both probes require the C18 hydrocarbon chain for membrane anchoring and appropriate fluorophore orientation at the membrane surface. The F18/R18 donor-acceptor pair has subsequently been employed in diverse membrane fusion contexts including viral envelope-cell membrane fusion, cell-cell fusion, and exocytotic membrane fusion measurements [1].

FRET Resonance energy transfer Membrane fusion Cell fusion assay Fluorescein-rhodamine pair

Surface-Specific Membrane Labeling

F18 has been consistently demonstrated to specifically label the plasma membrane without detectable cytoplasmic internalization across multiple cell types. Horie et al. (1986) explicitly reported that in cultured dorsal root ganglion neurons, 'the fluorescent probe specifically labeled the cell surface' [1]. This surface specificity was also observed in neuroblastoma × glioma hybrid cells, clonal myogenic L6 cells, and rat fibroblast lines, where F18 was used as a probe reporting exclusively on plasma membrane lipid dynamics without confounding intracellular fluorescence [2][3]. In the flow cytometry literature, F18 was confirmed to remain in the target cell membrane without internalization, enabling clear membrane-based discrimination [4]. This surface specificity contrasts with certain commercially available lipophilic membrane probes (e.g., DiI, DiO) that can undergo slow internalization via endocytic recycling over extended incubation periods, and with esterase-dependent probes (e.g., CFDA, calcein-AM) that require intracellular enzymatic processing and are subsequently trapped in the cytoplasm rather than the membrane.

Cell surface labeling Plasma membrane specificity Membrane probe Fluorescence microscopy Lipid probe localization

F18 Research and Industrial Applications


Membrane Fluidity Measurement via FPR/FRAP

F18 is the lipid probe of choice for FPR/FRAP-based membrane fluidity quantification in neuronal and muscle cell membranes. The probe's established reference lateral diffusion coefficient dataset—ranging from (0.34 ± 0.07) × 10⁻⁸ cm²/s in fetal neurons to (0.13 ± 0.05) × 10⁻⁸ cm²/s in aged neurons [1] and showing dynamic responses to pharmacological agents (e.g., 40% increase with 2-decenoic acid) [2]—provides a calibrated quantitative framework for interpreting experimental diffusion measurements. Because F18 specifically labels the cell surface without cytoplasmic internalization, the measured D values reflect genuine plasma membrane lipid dynamics. Researchers investigating age-related changes in membrane biophysics, pharmacological modulation of membrane fluidity, or disease-associated membrane alterations can directly benchmark their results against the published F18 reference values across developmental stages.

NK Cell Cytotoxicity Flow Cytometry Assay

The validated F18-based flow cytometric cytotoxicity assay is optimally suited for NK cell functional studies where accurate discrimination between live effector cells, live target cells, and dead target cells is critical. F18's demonstrated membrane retention stability—negligible intercellular exchange for ≥4 hours at 37°C and persistent membrane association after target cell death—enables clear separation of effector and target populations even at high effector-to-target ratios (75:1) [3]. This performance characteristic eliminates the false-negative dead-cell classification errors that occur with cytoplasmic retention dyes such as CFSE/CFDA, which leak from permeabilized membranes of killed target cells. The assay shows good correlation with the ⁵¹Cr release gold standard while avoiding the regulatory, safety, and logistical burdens of radioisotope handling [3].

F18/R18 FRET Membrane Fusion Monitoring

The F18/R18 (fluorescein-octadecylrhodamine B) FRET pair provides a specifically designed donor-acceptor system for real-time monitoring of membrane fusion events. The spectral overlap between F18 emission and R18 absorption enables resonance energy transfer when the two probes come into close proximity upon membrane mixing, generating a quantifiable fluorescence enhancement signal at the acceptor wavelength upon donor excitation [4]. The matched C18 hydrocarbon chains of both probes ensure identical membrane-anchoring geometry and insertion depth, a critical requirement for distance-dependent FRET measurements. This application scenario is validated for herpes simplex virus-induced cell fusion and is extensible to other membrane fusion processes including viral envelope-cell membrane fusion, sperm-egg fusion, and intracellular vesicle fusion events where quantitative, real-time fusion kinetics are required [4].

Surface-Specific Labeling for Membrane Biophysics

F18 is indicated for experimental protocols requiring exclusive plasma membrane labeling without confounding signals from intracellular organelles or endocytic compartments. Its validated surface specificity across multiple cell types—including DRG neurons, neuroblastoma × glioma hybrid cells, myogenic L6 cells, and fibroblasts [1][5][6]—makes it suitable for membrane biophysics studies in heterogeneous primary cell cultures where probe internalization by phagocytic or highly endocytic subpopulations would otherwise introduce systematic error. This property is particularly valuable for FPR/FRAP studies requiring the measurement of pure plasma membrane lipid diffusion, as the absence of intracellular fluorescence ensures that the mobile fraction and diffusion coefficient reflect only the surface membrane compartment. Researchers should note, however, that the thiourea group in F18 partially quenches fluorescein emission [7], which may reduce signal-to-noise ratio relative to non-quenched fluorescein probes in low-abundance target applications.

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